molecular formula C19H35N3O5 B1331604 actinonin

actinonin

Numéro de catalogue: B1331604
Poids moléculaire: 385.5 g/mol
Clé InChI: XJLATMLVMSFZBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Discovery and Initial Characterization

Actinonin was first reported in 1962 by Gordon et al. biorxiv.orgfrontiersin.orgnpatlas.org Initially characterized for its antibiotic properties, it was identified as an antibiotic substance produced by an actinomycete. biorxiv.orgnpatlas.org Early studies focused on elucidating its chemical constitution, revealing it to be a natural hydroxamic acid with antibiotic activity. npatlas.org The total synthesis of this compound and some structural analogues was later achieved, further aiding in its characterization. npatlas.org

Natural Origin and Biosynthetic Context

This compound is a natural product primarily produced by bacteria, specifically belonging to the genus Streptomyces. npatlas.orgmedchemexpress.comnih.gov Streptomyces species are well-known for their ability to produce a wide array of bioactive compounds, including antibiotics. medchemexpress.com The biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS) pathway. biorxiv.org This pathway is responsible for assembling the complex peptide-like structure of this compound. Research into the biosynthetic gene clusters (BGCs) associated with this compound has provided insights into the enzymatic machinery involved in its production. biorxiv.orgacs.org The presence of an N-hydroxy-2-pentyl-succinamyl (HPS) chemophore, which is also found in related compounds like matlystatin, is a key feature of its biosynthesis and is linked to its metalloproteinase inhibitory activity. biorxiv.org

Evolution of Research Perspectives on this compound's Biological Significance

Initially, research on this compound primarily focused on its antibacterial properties, particularly its inhibition of bacterial peptide deformylase (PDF). wikipedia.orguio.nofrontiersin.orgontosight.aidiva-portal.org PDF is an essential enzyme in bacteria responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins. uio.noacademicoa.com Inhibition of this enzyme disrupts bacterial protein synthesis and leads to cell death, making PDF an attractive target for antibiotic development. uio.nofrontiersin.orgacademicoa.com this compound was recognized as a potent inhibitor of bacterial PDF, acting as a prototype for the development of slow, tight-binding inhibitors. nih.govresearchgate.net

Over time, research perspectives on this compound expanded beyond its antibacterial effects. It was discovered that this compound also exhibits inhibitory activity against other metalloproteinases, including human enzymes. medchemexpress.com Notably, this compound has been shown to inhibit aminopeptidase M, aminopeptidase N (APN), and leucine aminopeptidase. medchemexpress.com Furthermore, this compound has demonstrated inhibitory effects on matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, MMP-8, and MMP-9, as well as human meprin α. medchemexpress.com

A significant shift in research occurred with the discovery of human mitochondrial peptide deformylase (HsPDF). nih.gov HsPDF is localized in the mitochondria of mammalian cells and plays a role in removing formyl groups from mitochondrial proteins. nih.govacs.org this compound was found to inhibit HsPDF, leading to investigations into its potential as an anticancer agent. nih.govacs.org Studies have shown that this compound can inhibit the proliferation of various human cancer cell lines and exhibit antitumor activity in animal models. medchemexpress.comnih.govacs.orgtandfonline.com This anticancer activity is thought to be mediated, at least in part, through the inhibition of HsPDF, which can lead to mitochondrial dysfunction and apoptosis in tumor cells. medchemexpress.comnih.gov The recognition of HsPDF as a potential novel selective target for cancer therapy has further broadened the research landscape for this compound and its derivatives. nih.govacs.org

The evolution of research on this compound highlights its multifaceted biological activity and its importance as a lead compound for developing inhibitors targeting both bacterial and human metalloenzymes, with implications for antibacterial and anticancer therapies.

Propriétés

IUPAC Name

N'-hydroxy-N-[1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLATMLVMSFZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864402
Record name N~4~-Hydroxy-N~1~-{1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Bioprocessing of Actinonin

Identification and Characterization of the Actinonin Biosynthetic Gene Cluster

Research has led to the identification and characterization of the gene cluster responsible for this compound biosynthesis. This cluster has been assigned to this compound production, and its boundaries have been determined through experiments involving heterologous pathway expression and gene deletion. uni-bielefeld.denih.gov These studies confirm the cluster's role in the synthesis of this compound. uni-bielefeld.denih.gov

The hydroxamate warhead, a key structural feature of this compound, is formed through an N-hydroxylation reaction catalyzed by the enzyme ActI, an oxygenase similar to AurF. uni-bielefeld.de The biosynthesis of the N-hydroxy-2-pentyl-succinamic acid warhead, which is present in this compound and matlystatins, involves a variation of the ethylmalonyl-CoA pathway. researchgate.netresearchgate.net

Genomics-led approaches have been utilized to identify candidate biosynthetic gene clusters (BGCs) hypothesized to produce natural products containing the N-hydroxy-2-pentyl-succinamyl (HPS) chemophore, a characteristic feature of this compound. researchgate.netresearchgate.net

Genetic Regulation and Enzymatic Pathways in this compound Production

The biosynthesis of this compound involves specific enzymatic steps. The enzyme ActI, an AurF-like oxygenase, is responsible for the N-hydroxylation reaction that forms the hydroxamate group. uni-bielefeld.denih.gov This hydroxamate moiety is essential for this compound's activity as a metalloproteinase inhibitor due to its ability to chelate divalent cations in the active site of these enzymes. uni-bielefeld.de

The biosynthetic pathway for the N-hydroxy-alkyl-succinamic acid warhead involves an unprecedented variation of the ethylmalonyl-CoA pathway. researchgate.net This highlights the unique enzymatic machinery involved in the synthesis of this specific structural element.

While detailed information on the complete genetic regulation network specifically for this compound production is still being elucidated, studies on related natural product biosynthesis in Streptomyces indicate complex regulatory mechanisms, including transcriptional analysis of gene clusters and the influence of regulatory genes. researchgate.netukri.org

Molecular Mechanisms of Action and Target Elucidation

Specificity of Peptide Deformylase Inhibition Across Biological Domains

Bacterial Peptide Deformylase

Actinonin is a potent inhibitor of bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein synthesis, growth, and survival pharmacophorejournal.com. Inhibition of bacterial PDF by this compound leads to the retention of formylmethionine on nascent proteins researchgate.net. This mechanism contributes to its antibacterial activity pharmacophorejournal.com.

This compound has demonstrated activity against various bacterial species. It is active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with reported MIC values of 8-16 µg/mL and 8 µg/mL, respectively medchemexpress.com. It also shows activity against Streptococcus epidermidis with MIC values of 2-4 µg/mL medchemexpress.com.

For Escherichia coli and Staphylococcus aureus, this compound is a potent inhibitor of all three forms (Zn-, Ni-, and Fe-containing) of peptide deformylases medchemexpress.com. The IC₅₀ values for this compound against E. coli Zn-PDF, E. coli Ni-PDF, E. coli Fe-PDF, and S. aureus Ni-PDF are reported as 90 nM, 3 nM, 0.8 nM, and 11 nM, respectively medchemexpress.com.

This compound has also been reported to effectively control bacterial growth by inhibiting bacterial PDF activity in Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and Vibrio anguillarum researchgate.net. Studies have shown that this compound can cause growth defects in Salmonella Typhimurium and Vibrio vulnificus, with MIC values ≤0.768 µg/ml and ≤0.192 µg/ml, respectively researchgate.net.

Resistance to this compound in some bacteria, such as Bacillus subtilis and Streptococcus pneumoniae, has been reported researchgate.net. The mechanism of resistance can involve mutations within the formyltransferase gene asm.org.

Bacterial SpeciesTarget EnzymeIC₅₀ (nM)Kᵢ (nM)MIC (µg/mL)Reference
Escherichia coliZn-PDF90 medchemexpress.com
Escherichia coliNi-PDF3 medchemexpress.com
Escherichia coliFe-PDF0.8 medchemexpress.com
Staphylococcus aureusNi-PDF118-16 medchemexpress.com
Streptococcus pyogenesPDF8 medchemexpress.com
Streptococcus epidermidisPDF2-4 medchemexpress.com
Salmonella TyphimuriumPDF≤0.768 researchgate.net
Vibrio vulnificusPDF≤0.192 researchgate.net
Haemophilus influenzaeBacterial PDF researchgate.net
Moraxella catarrhalisBacterial PDF researchgate.net
Neisseria gonorrhoeaeBacterial PDF researchgate.net
Vibrio anguillarumBacterial PDF researchgate.net

Human Mitochondrial Peptide Deformylase (HsPDF) Inhibition

While initially thought to be exclusively prokaryotic, peptide deformylase activity has been identified in the mitochondria of eukaryotes, including humans nih.govnih.gov. Human mitochondrial peptide deformylase (HsPDF) is a functional enzyme localized to the mitochondria that removes formyl groups from N-terminal methionines of newly synthesized mitochondrial proteins nih.govnih.gov.

This compound has been shown to be a potent inhibitor of HsPDF mdpi.com. Inhibition of HsPDF by this compound is associated with antiproliferative activity in human tumor cells nih.govresearchgate.net. Studies have shown that this compound inhibits the proliferation of various human cancer cell lines nih.govresearchgate.net. The inhibition of HsPDF by this compound can lead to tumor-specific mitochondrial membrane depolarization and ATP depletion nih.govresearchgate.net.

The crystal structure of HsPDF bound to this compound has been determined, revealing the substrate-binding site nih.govrcsb.org. This structure shows a defined S1' pocket, and a conservation of the PDF-actinonin interaction observed across different PDFs nih.govrcsb.org.

Target EnzymeKᵢ (nM)Reference
Human HsPDF nih.govmdpi.com

Plastid Peptide Deformylase Inhibition in Plants

Plants also possess peptide deformylase enzymes located in their plastids, such as chloroplasts nih.govcsic.es. These enzymes are essential for the N-terminal processing of plastid-encoded proteins caymanchem.comnih.gov.

This compound acts as an herbicide by targeting plastid peptide deformylase caymanchem.com. It is effective in vitro against Arabidopsis thaliana peptide deformylase 1 and 2 activity nih.gov. Exposure of plants, including Arabidopsis, to this compound results in chlorosis and severe reductions in growth and development nih.govcsic.es. This suggests an essential role for peptide deformylase in protein processing in all plant plastids nih.gov.

Inhibition of plastid peptide deformylase by this compound can lead to decreased accumulation of proteins like the D1 protein in tobacco chloroplasts, likely due to incorrect co-translational processing, which can result in photosystem II disassembly and leaf necrosis csic.es.

Target EnzymeInhibitionReference
Plastid Peptide DeformylaseInhibited caymanchem.comnih.gov
Arabidopsis thaliana PDF1Inhibited nih.gov
Arabidopsis thaliana PDF2Inhibited nih.gov

Inhibition of Other Protease Families by this compound

In addition to peptide deformylases, this compound is known to inhibit other families of proteases, particularly those belonging to the metalloprotease class caymanchem.commedchemexpress.comnih.gov.

Aminopeptidase Inhibition (M, N, Leucine Aminopeptidase)

This compound is a peptidomimetic antibiotic that inhibits aminopeptidases caymanchem.com. Specifically, it inhibits aminopeptidase M, aminopeptidase N, and leucine aminopeptidase medchemexpress.commedchemexpress.commedchemexpress.com. Aminopeptidase N (CD13) is a metalloprotease that cleaves N-terminal amino acids from peptides and proteins and is expressed on the surface of various cell types abcam.com.

This compound has shown inhibitory properties against various M1 aminopeptidases with activity in the nanomolar range nih.gov. For example, it potently inhibits leishmanial leucine aminopeptidase (LdLAP) with a Kᵢ value of 2.7 nM, acting through a competitive mode of binding acs.org.

Target EnzymeKᵢ (nM)Reference
Aminopeptidase M medchemexpress.commedchemexpress.com
Aminopeptidase N (CD13) medchemexpress.commedchemexpress.com
Leucine Aminopeptidase medchemexpress.commedchemexpress.com
Leishmanial LAP (LdLAP)2.7 acs.org

Matrix Metalloproteinase (MMP) Inhibition

This compound inhibits several matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins and the processing of various bioactive molecules caymanchem.commedchemexpress.com.

This compound has been reported to inhibit MMP-1, MMP-3, MMP-8, and MMP-9 caymanchem.commedchemexpress.com. Kᵢ values for the inhibition of these MMPs by this compound have been determined: MMP-1 (300 nM), MMP-3 (1,700 nM), MMP-8 (130 nM or 190 nM), and MMP-9 (330 nM) caymanchem.commedchemexpress.commedchemexpress.com.

While this compound shows broad-spectrum activity against most MMP isotypes, some studies suggest it may not inhibit MMP-7 cambridgemedia.com.aunih.gov. Its effect on other MMPs listed in the outline (MMP-10, MMP-12, MMP-13) is less consistently reported in the provided sources, although some sources indicate broad activity or list MMP-10 and MMP-13 as expressed in contexts where this compound was used as an inhibitor nih.gov.

Target EnzymeKᵢ (nM)Reference
MMP-1300 caymanchem.commedchemexpress.commedchemexpress.com
MMP-31700 caymanchem.commedchemexpress.commedchemexpress.com
MMP-8130, 190 caymanchem.commedchemexpress.com
MMP-9330 caymanchem.commedchemexpress.commedchemexpress.com
MMP-7No effect? cambridgemedia.com.au

Human Meprin α Inhibition

This compound has also been identified as an effective inhibitor of human meprin α, a zinc endopeptidase caymanchem.comportlandpress.com. Meprin α is a metalloprotease that can cleave various protein substrates, including extracellular matrix proteins, cytokines, and growth factors oncotarget.com.

This compound is considered a potent inhibitor of human meprin α, with a reported Kᵢ value of 20 nM caymanchem.commedchemexpress.commedchemexpress.com. Studies using the meprin inhibitor this compound have provided insights into the role of meprin α in various biological processes portlandpress.comahajournals.org.

Target EnzymeKᵢ (nM)Reference
Human Meprin α20 caymanchem.commedchemexpress.commedchemexpress.com

Angiotensin-Converting Enzyme (ACE) Inhibition (for derivatives)

While this compound itself has shown low levels of inhibitory activity against angiotensin-converting enzymes (ACE), chemical modification has led to the synthesis of novel this compound derivatives with significantly enhanced ACE inhibitory properties google.com. These derivatives have demonstrated inhibitory activities against ACE that are reported to be approximately 5 to 1000 times higher than that of the parent compound, this compound google.com. The development of such derivatives has been explored with the aim of providing compounds potentially useful for therapeutic treatments of conditions like hypertension and cardiac failure, where ACE inhibition plays a significant role google.comscielo.br.

Enkephalinase Inhibition (for derivatives)

This compound has been shown to inhibit enzymes involved in enkephalin metabolism, including enkephalinase A (also known as Neprilysin or neutral endopeptidase, EC 3.4.24.11) and enkephalin aminopeptidase (likely referring to aminopeptidase N or M, EC 3.4.11.2) nih.govscispace.com. Studies using partially purified enzymes from guinea-pig brain corpus striatum reported IC50 values of 5.6 µM for enkephalinase A and 0.39 µM for enkephalin aminopeptidase nih.gov. This compound also inhibited dipeptidyl aminopeptidase with an IC50 value of 1.1 µM in rat brain homogenate nih.gov. These inhibitory effects on enkephalin-degrading enzymes suggest a potential role for this compound and its derivatives in modulating enkephalinergic pathways nih.govcapes.gov.br.

Investigation of Non-Protease-Targeting Mechanisms

Beyond its direct inhibition of proteases, research has explored other mechanisms by which this compound exerts its cellular effects, particularly its anti-tumor activities. These mechanisms include the disruption of mitochondrial function, the induction of apoptosis, and the modulation of cellular signaling pathways nih.govmedchemexpress.comtargetmol.comnih.govscispace.commetabolomicsworkbench.orgnih.govnih.govjci.orgslu.semedchemexpress.commdpi.comresearchgate.net.

Mitochondrial Membrane Depolarization and ATP Depletion

This compound treatment has been shown to lead to tumor-specific mitochondrial membrane depolarization and ATP depletion in a time- and dose-dependent manner nih.govtargetmol.comnih.govjci.orgmedchemexpress.comresearchgate.net. This effect is consistent with the inhibition of human mitochondrial peptide deformylase (HsPDF), a mitochondrial enzyme that is a target of this compound nih.govtargetmol.comnih.govnih.govjci.orgresearchgate.net. Inhibition of HsPDF can disrupt the processing of newly synthesized mitochondrial proteins, potentially leading to the accumulation of unfolded proteins and impaired electron transport chain function nih.govjci.org. This disruption can result in a reduction in the proton gradient across the mitochondrial membrane, causing depolarization and consequently reduced ATP synthesis nih.govjci.org. Removal of this compound has been observed to lead to a recovery of the membrane potential, suggesting indirect effects on the electron transport chain nih.govresearchgate.net.

Induction of Apoptosis Pathways (e.g., Caspase Pathway)

This compound is known to induce apoptosis in various cancer cell lines medchemexpress.comtargetmol.comnih.govnih.govslu.semdpi.com. Studies in U937 leukemia cells demonstrated that this compound-induced growth inhibition occurs through the induction of apoptosis nih.govslu.se. Signs of apoptosis observed at higher this compound concentrations include DNA fragmentation, exposure of phosphatidylserine, and condensation of cell nuclei nih.gov. The apoptosis induced by this compound has been shown to be inhibited by broad-specificity caspase inhibitors, implicating the involvement of the caspase pathway nih.govnih.govslu.se. Furthermore, this compound treatment has been associated with a significant increase in intracellular caspase-3 and caspase-7 activities nih.gov. In K562 leukemia cells, this compound also induced the activation of caspase-3, and its apoptotic effect was inhibited by a pan-caspase inhibitor, indicating caspase-dependent apoptosis nih.gov. The disruption of mitochondrial function, as evidenced by membrane depolarization and ATP depletion, can contribute to the induction of apoptosis, as mitochondria play a pivotal role in cell death pathways, including the release of apoptogenic factors nih.govjci.orgmdpi.comassaygenie.com.

Modulation of Cellular Signaling Pathways (e.g., MAPK, WNT, AKT)

This compound has been reported to modulate cellular signaling pathways, including those involving MAPK and GSK-3beta nih.gov. In K562 leukemia cells, this compound was found to suppress the serine phosphorylation of both MAPK and glycogen synthase kinase-3beta nih.gov. This modulation of signaling pathways may contribute to this compound's antiproliferative and pro-apoptotic effects nih.govhubrecht.euplos.orgnih.govfrontiersin.org. While the specific interactions of this compound with WNT and AKT pathways are not as extensively documented as its effects on mitochondrial function and caspases based on the provided search results, the interconnectedness of these signaling networks suggests potential indirect modulation plos.orgnih.govfrontiersin.orgdntb.gov.ua. For instance, the PI3K/AKT pathway can influence GSK3 activity, which is involved in WNT signaling plos.orgnih.gov. Further research is needed to fully elucidate the extent and nature of this compound's impact on MAPK, WNT, and AKT signaling pathways.

Structure-activity Relationship Sar Studies and Analogue Development

Elucidation of Key Pharmacophores and Functional Groups

Two primary pharmacophores have been identified as critical for actinonin's activity: the hydroxamate moiety and the pseudopeptide backbone. nih.govresearchgate.netnih.gov

Significance of the Hydroxamate Moiety for Metal Chelation

The hydroxamate group (-CONHOH) is a crucial functional group in this compound, primarily responsible for chelating the catalytic metal ion (typically zinc or nickel) in the active site of target metalloproteinases like PDF. nih.govpharmacophorejournal.comresearchgate.netnih.gov This chelation is essential for the inhibitory activity of this compound. Structural studies of PDF in complex with this compound have shown that the hydroxamate group binds to the metal ion in a bidentate fashion, forming a stable complex that blocks the enzyme's catalytic activity. nih.gov Comparative research with other chelating groups has demonstrated that hydroxamates are particularly effective for binding to the metal site in PDF. pharmacophorejournal.com Replacing the hydroxamic acid with a carboxylate group, for instance, significantly reduces enzyme inhibition and antibacterial activity. pharmacophorejournal.com

Impact of Substituent Parameters on Biological Activity (e.g., Lipophilicity, Steric Properties)

The biological activity of this compound derivatives can be significantly influenced by the physicochemical properties of substituents, such as lipophilicity and steric properties. Studies have correlated the in vitro activity of this compound derivatives against Staphylococcus aureus with free-energy-related substituent parameters using multiple regression analysis. rsc.orgrsc.org These studies indicate a parabolic dependence of activity on partition coefficients, suggesting that transport across cell membranes and membrane permeability are important factors influencing activity. rsc.orgrsc.org Additionally, the steric properties of the side chains have been shown to play a role in the biological activity, potentially by influencing the formation of a tetrahedral transition state at the hydroxamic acid carbonyl group during enzyme inhibition. rsc.org

Design and Synthesis of this compound Derivatives and Analogues

The understanding of this compound's SAR has driven the design and synthesis of numerous derivatives and analogues aimed at improving its pharmacological properties, including potency, spectrum of activity, and bioavailability. researchgate.netnih.govlookchem.comgoogle.comnih.gov Synthetic efforts have focused on modifying the hydroxamate group, the pseudopeptide backbone, and the side chains. lookchem.comgoogle.com For example, novel this compound derivatives containing benzimidazole heterocycles have been designed and synthesized as amide isosteres, while retaining the essential hydroxamate group. lookchem.comnih.gov Other modifications have explored variations in the amino acid-derived units and the α-alkylsuccinate backbone. psu.edu The synthesis of this compound and its analogues often involves complex multi-step procedures to control stereochemistry and incorporate the desired functional groups. psu.eduthieme-connect.comresearchgate.net

Comparative Activity Profiling of this compound Derivatives Against Multiple Targets

This compound is known to inhibit a range of metalloproteinases in addition to bacterial PDF, including human mitochondrial PDF, aminopeptidases, and matrix metalloproteinases (MMPs). nih.govresearchgate.netmedchemexpress.comnih.gov Comparative activity profiling of this compound derivatives is conducted to assess their potency and selectivity against various targets. This involves evaluating their inhibitory activity against different enzymes and their antibacterial activity against various bacterial strains. researchgate.netnih.govnih.govub.edu

Studies have shown that while this compound itself can be a promiscuous metalloproteinase inhibitor, modifications can lead to derivatives with altered selectivity profiles. nih.gov For instance, some derivatives might exhibit enhanced potency against specific bacterial PDF enzymes or show activity against other metalloproteinases implicated in diseases like cancer or malaria. researchgate.netjci.orgbiomedcentral.com Comparative studies have also highlighted differences in the activity of this compound and its derivatives against Gram-positive and Gram-negative bacteria, with membrane permeability and efflux pumps influencing efficacy, particularly in Gram-negative strains. pharmacophorejournal.complos.org The development of new analogues aims to identify compounds with improved target specificity and a broader or more focused spectrum of biological activity compared to the parent compound. researchgate.netnih.gov

Here is a table summarizing some reported inhibitory activities of this compound against various enzymes:

Enzyme TargetOrganism SourceInhibition Constant (Ki)Reference
Peptide Deformylase (PDF)Escherichia coli (Ni-PDF)0.3 nM researchgate.net
Peptide Deformylase (PDF)Staphylococcus aureus (Ni-PDF)Similar to E. coli researchgate.net
Peptide Deformylase (PDF)Escherichia coli (Fe-PDF)0.8 nM medchemexpress.com
Peptide Deformylase (PDF)Escherichia coli (Zn-PDF)90 nM medchemexpress.com
Peptide Deformylase (PDF)S. aureus (Ni-PDF)11 nM medchemexpress.com
Meprin αHuman20 nM medchemexpress.com
MMP-1Human300 nM medchemexpress.com
MMP-8Human190 nM medchemexpress.com
MMP-9Human330 nM medchemexpress.com
MMP-3Human1700 nM medchemexpress.com
Aminopeptidase MInhibited medchemexpress.com
Aminopeptidase NInhibited medchemexpress.com
Leucine aminopeptidaseInhibited medchemexpress.com
Human mitochondrial PDF (HsPDF)HumanInhibited jci.org

Mechanisms of Resistance to Actinonin

Bacterial Resistance Mechanisms

Bacterial resistance to actinonin primarily revolves around circumventing the inhibition of peptide deformylase (PDF) or preventing the drug from reaching its target.

Mutations in Target Genes

While this compound's primary bacterial target is peptide deformylase (PDF), mutations directly in the pdf gene (encoding PDF) are not the most common mechanism of resistance. plos.orgpnas.org Resistance is more frequently mediated by mutations in genes involved in the formylation pathway, which effectively bypass the need for functional PDF. plos.orgnih.govpnas.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgasm.org However, some studies in Bacillus subtilis have sequenced def and ykrB (which encode functional PDF enzymes in this organism) in resistant mutants and found no mutations in these genes, suggesting that direct modification of the PDF target is not the primary route to resistance in this species. asm.org

Mutations in Formylation Pathway Genes (fmt, folD, glyA)

A major mechanism of bacterial resistance to this compound involves mutations in genes essential for the formylation of the initiator methionine tRNA (tRNAfMet). plos.orgnih.govpnas.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgasm.org These genes include fmt, encoding methionyl-tRNA formyltransferase (FMT); folD, encoding a bifunctional enzyme involved in 10-formyl-tetrahydrofolate synthesis; and glyA, encoding serine hydroxymethyltransferase, which also contributes to the pool of one-carbon units necessary for formylation. pnas.orgresearchgate.netresearchgate.netnih.govnih.gov

Mutations in fmt are among the most common causes of this compound resistance. pnas.orgresearchgate.netasm.org Loss-of-function mutations in fmt prevent the formylation of Met-tRNAfMet. pnas.orgasm.orgnih.gov As a result, protein synthesis initiates with unformylated methionine, bypassing the need for PDF to remove a formyl group. pnas.orgnih.gov This effectively renders PDF inhibition by this compound irrelevant for the bacteria. For example, sequence analysis of this compound-resistant Staphylococcus aureus mutants revealed loss-of-function mutations in the fmt gene. asm.org Introducing the wild-type fmt gene restored this compound susceptibility in these strains. asm.org Similarly, Salmonella enterica mutants resistant to this compound have been found to carry mutations in fmt or folD. pnas.orgoup.comdiva-portal.org

Mutations in folD also contribute to resistance by reducing the cellular levels of 10-formyl-tetrahydrofolate, which is required for FMT activity. nih.govresearchgate.net A study in Vibrio anguillarum identified a deletion in the folD gene in this compound-resistant strains, leading to an eight-fold increase in the minimum inhibition concentration (MIC) of this compound. nih.gov

Mutations in glyA have also been implicated in this compound resistance, as observed in Bacillus subtilis. researchgate.netnih.govnih.govasm.org Deletion of a specific codon in glyA can inactivate the enzyme, affecting formylation. nih.gov

While these mutations confer resistance, they often come with a fitness cost, resulting in reduced growth rates in the absence of this compound. pnas.orgresearchgate.netnih.govnih.govoup.com

Role of Efflux Pumps (e.g., AcrAB-TolC) in Resistance

Efflux pumps play a significant role in bacterial resistance to various antibiotics by actively transporting the drug out of the cell. plos.orgnih.govplos.orgmicrobiologyjournal.orgbiorxiv.orgbmbreports.orgfrontiersin.org The AcrAB-TolC efflux pump system, a major multidrug efflux pump in Gram-negative bacteria like Escherichia coli and Enterobacteriaceae, has been shown to be involved in this compound resistance. plos.orgnih.govplos.orgmicrobiologyjournal.orgbiorxiv.orgbmbreports.orgfrontiersin.org

The AcrAB-TolC system is a tripartite pump consisting of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. microbiologyjournal.orgbiorxiv.orgfrontiersin.org This system can extrude a wide range of structurally diverse compounds, including antibiotics. microbiologyjournal.orgbmbreports.org

Research has demonstrated that the AcrAB efflux system is involved in the susceptibility of E. coli and Haemophilus influenzae to this compound. plos.org In E. coli, deletion of the acrAB genes resulted in a significant decrease in the MIC of this compound compared to the parental strain, indicating that the AcrB pump directly contributes to resistance. plos.orgplos.org Studies on multidrug-resistant clinical isolates of Enterobacter aerogenes have also shown a significant role of efflux pumps, including AcrAB-TolC, in this compound resistance. plos.org Deletion of tolC or acrAB genes in these strains led to a noticeable increase in this compound activity. plos.org

While AcrAB-TolC appears to be a primary efflux mechanism for this compound in some Gram-negative bacteria, other RND efflux systems like AcrD and AcrF may also recognize this compound as a substrate. plos.org Overexpression of these pumps can lead to increased this compound resistance. plos.org

Compensatory Evolution and Gene Amplification in Resistant Strains

The fitness cost associated with resistance mutations, particularly those in the formylation pathway genes (fmt and folD), can be ameliorated through compensatory evolution. pnas.orgnih.govoup.comannualreviews.orgfbae.org This process involves the acquisition of additional mutations that improve the growth rate of the resistant strain without necessarily leading to the loss of resistance. pnas.orgoup.comfbae.org

One notable mechanism of compensatory evolution involves gene amplification. pnas.orgnih.govannualreviews.orgfbae.org In Salmonella enterica mutants resistant to this compound due to fmt mutations, compensatory evolution can occur through amplification of the metZ and metW genes, which encode the initiator tRNAfMet. pnas.orgnih.govoup.comannualreviews.orgfbae.org Amplification of these genes leads to an increased cellular concentration of Met-tRNAfMet. pnas.orgnih.govannualreviews.org This increased pool of unformylated initiator tRNA allows translation initiation to proceed more efficiently using Met-tRNAfMet, compensating for the defect in formylation caused by the fmt mutation. pnas.orgnih.govannualreviews.org

Studies have shown that fmt mutants compensated by metZW amplification retain high MIC values for this compound, unlike those compensated by intragenic fmt mutations that restore function and decrease resistance. nih.gov The increase in metZW gene copy number can vary significantly, from 5- to 40-fold, leading to a corresponding increase in tRNAfMet levels. pnas.orgnih.gov This gene amplification can occur through mechanisms like rolling-circle amplification and non-equal crossing over between sister chromatids. annualreviews.org

Compensatory evolution through gene amplification can significantly reduce the fitness cost associated with this compound resistance mutations, allowing resistant strains to persist and spread even in the absence of antibiotic pressure. pnas.orgoup.com

Parasitic Resistance Mechanisms (e.g., Plasmodium falciparum FtsH1 Metalloprotease)

While this compound was initially believed to target peptide deformylase in the apicoplast of malaria parasites like Plasmodium falciparum due to its prokaryotic origin and this compound's known bacterial target, recent research has identified a different primary target. mit.edunih.govbiorxiv.orgmalariaworld.orgbiorxiv.org

Studies in Toxoplasma gondii, a related apicomplexan parasite, identified the metalloprotease FtsH1 as the target of this compound. mit.edunih.govbiorxiv.orgbiorxiv.org Subsequent research in Plasmodium falciparum has confirmed that FtsH1 (PfFtsH1), a homolog of a bacterial membrane AAA+ metalloprotease, is the primary target responsible for this compound's disruption of apicoplast biogenesis in these parasites. mit.edunih.govbiorxiv.orgmalariaworld.orgbiorxiv.org

Resistance to this compound in Plasmodium falciparum has been linked to specific mutations in the ftsh1 gene. nih.govbiorxiv.org By generating this compound-resistant P. falciparum parasites through in vitro selection, researchers identified a single point mutation in PfFtsH1 that confers resistance. nih.govbiorxiv.org Introducing this specific point mutation into a wild-type P. falciparum strain using CRISPR-Cas9 genome editing was sufficient to recapitulate the this compound resistance phenotype. nih.govbiorxiv.org This finding unequivocally identifies PfFtsH1 as the target of this compound in P. falciparum and highlights that resistance can arise through alterations in this specific metalloprotease. nih.govbiorxiv.org The resistance-conferring mutation in FtsH1 is typically found within or near the peptidase domain, close to the catalytic site. biorxiv.org

The identification of PfFtsH1 as the target, rather than apicoplast PDF, was significant because this compound exhibits a rapid killing activity against P. falciparum, unlike the delayed death phenotype typically associated with other apicoplast translation inhibitors. nih.govmalariaworld.org This rapid mode of action was inconsistent with PDF inhibition and pointed towards an alternative target. nih.govmalariaworld.org

Strategies for Enhanced Delivery and Efficacy in Research Models

Development of Polymeric Conjugates and Nanosystems for Controlled Release

The development of polymeric conjugates and nanosystems represents a significant strategy for achieving controlled release and improved delivery of actinonin. Polymeric drug conjugates (PDCs) involve covalently linking this compound to a polymeric carrier. cas.cznih.govnih.govdovepress.com This approach can enhance the solubility of the drug, prolong its circulation time, and facilitate controlled release, which can be tailored to specific physiological conditions, such as the tumor microenvironment. cas.cznih.govdovepress.com

One study described the design and synthesis of water-soluble this compound-bearing polymer conjugates using different synthetic approaches to control the release rate of this compound in its pharmacologically active form. cas.czresearchgate.net These nanosystems were developed with favorable drug release kinetics. cas.czresearchgate.net

Human serum albumin (HSA) nanoparticles have also been investigated as a nano-delivery system for this compound. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com In one study, HSA this compound nanoparticles were prepared and conjugated with folic acid for targeted delivery. nih.govtandfonline.comnih.govtandfonline.com This nanoformulation demonstrated a sustained release profile of this compound. nih.govresearchgate.nettandfonline.com

The use of nanomedicine in delivering natural products like this compound is seen as a powerful strategy to ensure enhanced bioavailability, precise targeting, controlled release, and protection against degradation. core.ac.uk Polymer-based nanoparticles, including dendrimers, can offer controlled drug release, with the drug either encapsulated within or chemically attached to the surface. core.ac.uk

Optimization of In Vivo Efficacy and Distribution in Preclinical Models

Optimization of this compound's in vivo efficacy and distribution in preclinical models is directly linked to the successful implementation of enhanced delivery strategies. By utilizing polymeric conjugates and nanosystems, researchers aim to improve the therapeutic outcomes and favorable distribution of this compound within the body.

Studies using this compound-bearing polymer conjugates have shown promising results in inhibiting metastatic spread in preclinical models. The developed nanosystems with favorable drug release kinetics inhibited the metastatic spread of cancer cells from primary 4T1 tumors to the lung and the invasion of B16F10 melanoma cells from the circulation to the lung. cas.czresearchgate.net These effects were observed without signs of toxicity in healthy tissue. cas.cz

In a murine model of lung adenocarcinoma, human serum albumin nanoparticles encapsulated this compound, conjugated with folic acid, exhibited anti-proliferative potential. nih.govresearchgate.nettandfonline.comtandfonline.com This nanoformulation, administered intraperitoneally, showed a sustained release profile and longer half-life and mean retention time compared to free this compound. nih.govresearchgate.nettandfonline.com The nanoformulated this compound displayed comparable or improved therapeutic effects in vivo, including 100% survival and reduced tumor burden, along with downregulation of specific markers in the lung adenocarcinoma mice model. nih.govresearchgate.nettandfonline.comtandfonline.com

This compound has also demonstrated significant antitumor activity in human prostate tumor xenograft models in nude mice when administered either intraperitoneally or orally. medchemexpress.comresearchgate.netnih.gov Studies have shown that this compound can inhibit the growth of human lung cancer xenografts in mice. researchgate.netnih.gov In vivo studies using molecular imaging techniques have also been employed to assess the antitumor effect of this compound treatment in experimental tumor models, such as subcutaneous transplanted HT1080 and B16-F10 tumors in animals. nih.gov

Data from preclinical studies highlight the potential of these advanced delivery systems to improve the pharmacokinetic profile and therapeutic efficacy of this compound in vivo.

Delivery SystemPreclinical ModelKey FindingsSource
Water-soluble this compound-bearing polymer conjugates4T1 tumors (metastatic spread), B16F10 melanoma (invasion)Inhibited metastatic spread and invasion, favorable drug release kinetics, no signs of toxicity in healthy tissue. cas.czresearchgate.net cas.czresearchgate.net
Folic acid conjugated human serum albumin this compound nanoparticlesMurine lung adenocarcinoma modelSustained release, longer half-life and mean retention time, comparable/improved therapeutic efficacy (survival, reduced tumor burden). nih.govresearchgate.nettandfonline.comtandfonline.com nih.govresearchgate.nettandfonline.comtandfonline.com
Free this compound (i.p. or oral)Human prostate tumor xenograft (CWR22)Significant antitumor activity, inhibited tumor growth. medchemexpress.comresearchgate.netnih.gov medchemexpress.comresearchgate.netnih.gov
Free this compound (i.p.)Human lung cancer xenograft (A549)Significantly inhibited tumor growth. researchgate.netnih.gov researchgate.netnih.gov
Free this compound (i.p.)AKR mouse leukemia modelDose-dependent antitumor effects, survival advantage. researchgate.net researchgate.net

Challenges and Future Research Directions

Overcoming Microbial Resistance Development

Resistance to actinonin has been observed in several bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Haemophilus influenzae, Streptococcus pyogenes, and Escherichia coli. frontiersin.orgnih.gov The primary mechanisms of resistance to this compound, a peptide deformylase inhibitor, involve mutations in genes related to translation initiation, specifically pdf, folD, fmt, and glyA. frontiersin.orgnih.gov

Mutations in the fmt gene, encoding methionyl-tRNA formyltransferase (FMT), are a common cause of this compound resistance. pnas.org These loss-of-function mutations in fmt lead to unformylated initiator tRNA (Met-tRNAi), bypassing the need for PDF function and conferring resistance. pnas.org In Salmonella enterica serovar Typhimurium, mutations in either the fmt or folD genes have been identified as conferring resistance to this compound. pnas.orgdiva-portal.org The folD gene encodes a bifunctional enzyme involved in the production of 10-formyl-H4folate, the formyl group donor to Met-tRNAi. pnas.org Disruption of these genes forces translation to initiate with unformylated Met-tRNA, resulting in resistance. diva-portal.org

While these resistance mutations can impose a fitness cost on the bacteria, manifested as a reduced growth rate, compensatory mutations can emerge to ameliorate this cost, often without the loss of resistance. pnas.orgdiva-portal.org In Salmonella typhimurium, compensatory evolution in fmt mutants has been shown to involve selective gene amplification and subsequent overproduction of initiator tRNA, which compensates for the lack of FMT activity and allows translation initiation with nonformylated methionyl tRNAi. pnas.org The increase in metZ and metW gene copy number, encoding tRNAi, can vary significantly, leading to a corresponding increase in tRNAi levels. pnas.org

Mechanisms of resistance to PDF inhibitors like this compound can be broadly categorized into mutations in the target gene (pdf), bypassing the formylation pathway, or efflux of the inhibitor. frontiersin.org Understanding these diverse mechanisms across different bacterial species is crucial for developing strategies to overcome or circumvent resistance.

Designing Novel Analogs with Improved Potency and Spectrum

The design of novel this compound analogs aims to enhance potency, broaden the antibacterial spectrum, and potentially reduce susceptibility to resistance mechanisms and off-target effects. This compound serves as a prototype for the development of PDF inhibitors. nih.gov Knowledge of the binding mode of this compound to PDF is instrumental in the design of synthetic inhibitors with improved properties. scialert.netasm.org

Studies involving molecular modeling and docking have been used to analyze the interactions between this compound and PDF enzymes from various organisms, such as Plasmodium falciparum (pfPDF) and Mycobacterium tuberculosis PDF. scialert.netscholarsresearchlibrary.com These studies reveal that this compound typically engages in hydrophobic interactions with residues in the S1' region of the binding pocket and forms hydrogen bonds with other amino acid residues. scialert.netscholarsresearchlibrary.com The hydroxamate group, crucial for chelating the metal ion in the active site, also participates in hydrogen bonding. scialert.netscholarsresearchlibrary.com

Modifications to the this compound structure have been explored to improve binding affinity and activity. For instance, replacing the hydroxymethyl group with a hydroxyl and the pentyl group with a cyclopentyl-ethyl in P. falciparum PDF inhibitors has been shown to enhance binding energy. scialert.net Similarly, judicious choices of fragments for substitution have led to the discovery of new this compound derivatives with more potent enzyme inhibition and antibacterial activity against specific pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. scialert.net

Structure-activity relationship (SAR) studies are vital in this process, correlating structural modifications with changes in inhibitory activity against bacterial PDF and bacterial growth. researchgate.net While this compound itself is a potent PDF inhibitor, its hydroxamate moiety, while essential for metal chelation, has been associated with metabolic instability and potential toxicity in vivo, as well as off-target inhibition of human metalloenzymes, including mitochondrial PDF. researchgate.netnih.govacs.org This has driven the exploration of analogs with modified metal-binding groups, such as reverse-hydroxamates, which may offer improved metabolic stability but can sometimes result in reduced potency. nih.govacs.org

The development of new classes of antibacterial agents targeting PDF continues, with research focusing on designing molecules that can overcome the limitations of existing inhibitors like this compound. nih.govasm.org This includes exploring different chemical scaffolds and metal-binding motifs while considering factors like bacterial cell wall penetration and intracellular drug concentration. nih.govasm.org

Further Elucidation of Off-Target Effects and Their Biological Consequences

While this compound is known to target bacterial PDF, it also exhibits inhibitory activity against other metalloproteases, including human mitochondrial peptide deformylase (HsPDF) and certain M1 family aminopeptidases and matrix metalloproteinases (MMPs). tandfonline.comnih.govnih.govmedchemexpress.com These off-target interactions can have significant biological consequences and contribute to the observed cytotoxicity and potential limitations in therapeutic application.

However, the inhibition of other metallopeptidases, such as M1 family aminopeptidases, by this compound raises concerns about potential off-target effects in normal human cells. nih.govnih.gov The binding mode of this compound to M1 aminopeptidases, which possess a distinct S1 substrate pocket compared to PDFs, has been investigated through crystal structure analysis. nih.govnih.gov These studies indicate that a strong metal-chelating head group, like the hydroxamic acid in this compound, is important for binding to M1 aminopeptidases, even in the absence of a P1 residue typically found in their substrates. nih.gov

Further research is needed to fully understand the spectrum of metalloenzymes inhibited by this compound and its derivatives and the biological consequences of these off-target interactions in both therapeutic and normal cellular contexts. This knowledge is essential for designing more selective inhibitors with reduced potential for adverse effects.

Advanced Computational and Structural Biology Approaches for Target-Based Design

Advanced computational and structural biology approaches play a crucial role in the rational design of novel this compound-based inhibitors with improved properties and reduced off-target effects. Techniques such as X-ray crystallography, molecular docking, and molecular dynamics simulations provide detailed insights into the binding modes of this compound and its analogs with target enzymes like PDF and HsPDF, as well as off-targets like M1 aminopeptidases. nih.govnih.govscialert.netasm.orgscholarsresearchlibrary.comnih.govrcsb.orgmdpi.com

Crystal structures of PDF in complex with this compound and its derivatives, such as the structure of Staphylococcus aureus PDF bound to this compound, provide a detailed view of the intermolecular interactions and the coordination of the hydroxamate group with the active site metal ion. wikipedia.orgresearchgate.net This structural information is invaluable for understanding the key residues involved in binding and for guiding the design of new inhibitors with enhanced affinity and specificity. scialert.netasm.org

Molecular docking studies are widely used to predict the binding poses and affinities of potential inhibitors to target proteins. nih.govscialert.netscholarsresearchlibrary.commdpi.com These studies can help identify promising lead compounds and provide insights into the structural features required for optimal binding. For example, molecular docking has been used to study the interaction of this compound with M. tuberculosis PDF, highlighting the importance of both hydrogen bonding and hydrophobic interactions in stabilizing the complex. scholarsresearchlibrary.com

Computational strategies are also being developed to design proteins that can target specific protein-ligand complexes, potentially offering new avenues for modulating biological processes. rcsb.org Leveraging approaches like geometric deep learning based on learned molecular surface representations allows for the design of binders that target neosurfaces created by the interaction of a protein with a small molecule like this compound. rcsb.org

Furthermore, computational methods are employed in structure-based drug design to identify potential new antibacterial agents targeting PDF. mdpi.comals-journal.com This involves developing pharmacophore models based on known PDF inhibitors like this compound and screening large databases of compounds to identify potential hits. mdpi.com Molecular docking is then used to validate the predicted binding modes and assess the potential activity of these compounds. mdpi.com

Q & A

Basic: How to design dose-response experiments to evaluate actinonin's cellular effects?

Methodological Answer:
When assessing this compound's dose-dependent effects in cellular models (e.g., HEK293T cells), include:

  • Concentration gradients spanning sub-micromolar to high micromolar ranges to capture nonlinear responses .
  • Control groups (e.g., untreated cells, vehicle-only controls) to isolate this compound-specific effects.
  • Luminescence normalization in reporter assays (e.g., NanoLuc fusion systems) to account for transfection efficiency variability .
  • Replicates : Minimum triplicate measurements per concentration to ensure statistical robustness (NIH preclinical guidelines ).

Advanced: What biophysical techniques elucidate this compound's binding thermodynamics and enzyme conformational changes?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity (Kd), stoichiometry (n), and enthalpy changes (ΔH) during this compound-PDFEc interactions. Pre-treat enzyme samples with metal ions (e.g., Ni²⁺/Zn²⁺) to stabilize conformational states .
  • Spectroscopic Analysis : Monitor absorbance at 355 nm to confirm metal coordination (e.g., Ni²⁺-Cys90 charge transfer in PDFEc) and detect microenvironmental shifts upon this compound binding .
  • Metal Substitution Studies : Compare binding thermodynamics between Ni²⁺- and Zn²⁺-substituted enzymes to identify metal-dependent conformational preferences .

Basic: What are standard assays for validating this compound's inhibitory activity?

Methodological Answer:

  • Enzyme-Coupled Assays : Use substrate analogs (e.g., FMet-Leu-p-nitroanilide) with aminopeptidase coupling to quantify deformylase activity inhibition .
  • Cellular Viability Assays : Pair with PDF overexpression models to distinguish target-specific effects from off-target cytotoxicity.
  • Bradford Assay : Normalize enzyme concentrations post-purification to ensure consistent inhibitor-enzyme ratios .

Advanced: How to resolve contradictions in this compound's efficacy across bacterial vs. mammalian systems?

Methodological Answer:

  • Comparative Metal Analysis : Use ICPE spectroscopy to verify enzyme metalation states (e.g., Fe²⁺ in mammalian PDF vs. Ni²⁺/Zn²⁺ in bacterial PDF), as metal cofactors influence this compound binding .
  • Structural Dynamics : Employ X-ray crystallography or cryo-EM to compare this compound-enzyme complexes across species, focusing on active-site flexibility .
  • Transcriptomic Profiling : Identify compensatory pathways in resistant models (e.g., methionine aminopeptidase upregulation) to explain reduced efficacy .

Basic: How to ensure reproducibility in this compound-related assays?

Methodological Answer:

  • Detailed Protocols : Document buffer composition (e.g., 50 mM HEPES, pH 7.5 with 5 mM NiCl₂ for PDFEc stability) and dialysis steps to standardize enzyme preparations .
  • Reference Controls : Include well-characterized inhibitors (e.g., this compound analogs) as positive/negative controls.
  • Data Transparency : Report raw luminescence/absorbance values alongside normalized data in supplementary materials (Beilstein Journal guidelines ).

Advanced: How to formulate a PICOT-compliant research question for this compound's dual antibiotic/anticancer potential?

Methodological Answer:

  • Population : E. coli PDF vs. human PDF isoforms.
  • Intervention : this compound treatment at IC50 doses.
  • Comparison : Metal-substituted enzymes (Ni²⁺ vs. Zn²⁺).
  • Outcome : Binding affinity shifts (ΔΔG) and cellular apoptosis rates.
  • Time : Acute (24h enzyme inhibition) vs. chronic (72h cytotoxicity) effects.
    Apply FINER criteria to ensure feasibility and novelty (e.g., "How do Ni²⁺-PDFEc conformational states modulate this compound's anticancer selectivity?") .

Advanced: What statistical methods validate this compound's dual-role mechanisms (e.g., antibiotic vs. antiangiogenic)?

Methodological Answer:

  • Multivariate Regression : Correlate this compound concentration with both bacterial growth inhibition (MIC) and endothelial tube formation suppression.
  • ANOVA with Post-Hoc Testing : Compare treatment groups across multiple endpoints (e.g., enzyme activity, cell viability, cytokine secretion).
  • Pathway Enrichment Analysis : Use RNA-seq data to identify non-PDF targets (e.g., HIF-1α modulation) via tools like GSEA .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.